molecular formula C6H7Br B010333 2-Bromobicyclo[3.1.0]hex-2-ene CAS No. 105231-23-0

2-Bromobicyclo[3.1.0]hex-2-ene

Cat. No.: B010333
CAS No.: 105231-23-0
M. Wt: 159.02 g/mol
InChI Key: FSHWXKOAMYXXGR-UHFFFAOYSA-N
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Description

Contextualizing 2-Bromobicyclo[3.1.0]hex-2-ene within Strained Bicyclic Hydrocarbons

Bicyclo[3.1.0]hex-2-ene is a bicyclic hydrocarbon characterized by the fusion of a five-membered ring and a three-membered ring (cyclopropane). iupac.org This structural arrangement results in significant ring strain, a form of instability that raises the internal energy of the molecule compared to a strain-free counterpart. tue.nl The strain arises from bond angles deviating from the ideal values and from eclipsed conformations of hydrogen atoms. tue.nl In the case of the bicyclo[3.1.0]hexane framework, the fusion of the cyclopentane (B165970) and cyclopropane (B1198618) rings introduces considerable angle and torsional strain.

The presence of this strain makes bicyclic alkenes like bicyclo[3.1.0]hex-2-ene highly reactive and valuable synthons in organic synthesis. Reactions involving these compounds are often driven by the release of this ring-strain energy. ru.nl The introduction of a bromine atom at the 2-position of the bicyclo[3.1.0]hex-2-ene core to form this compound further influences its reactivity. The bromine substitution provides a handle for various chemical transformations, such as cross-coupling reactions, which are not possible with the parent hydrocarbon. This makes this compound a useful intermediate for the synthesis of more complex molecules. The bicyclo[3.1.0]hexane scaffold itself is a key structural feature in a range of biologically active natural products and drugs. researchgate.netnih.gov

Historical Perspectives on Bicyclo[3.1.0]hexene Chemistry and Related Halides

The investigation of bicyclo[3.1.0]hexene systems has a rich history rooted in the study of photochemical transformations. A significant early development was the discovery that 1,3,5-hexatrienes could be photochemically converted into bicyclo[3.1.0]hex-2-enes. rsc.orgsci-hub.se The work of William G. Dauben and his contemporaries in the mid-20th century was pivotal in elucidating these photochemical rearrangements. iupac.orgrsc.orgsci-hub.se For instance, the ultraviolet irradiation of vitamin D and its isomers, which contain a conjugated triene system, was found to yield suprasterols, which possess the bicyclo[3.1.0]hexene core. rsc.org Dauben and Kellogg proposed a mechanism for this transformation in 1972. rsc.org

These early photochemical studies laid the groundwork for understanding the fundamental reactivity of these strained systems. Over time, various synthetic methods have been developed to access the bicyclo[3.1.0]hexane skeleton. These include intramolecular cyclopropanation reactions and annulation strategies involving cyclopropenes. researchgate.netnih.govresearchgate.netrsc.orgresearchgate.net The synthesis of halogenated derivatives, such as bromo-substituted bicyclo[3.1.0]hexenes, has further expanded the synthetic utility of this class of compounds. For example, aluminum halide-mediated cycloisomerization of enynones has been reported as a method for constructing halogenated bicyclo[3.1.0]hexanes. rsc.org These historical and ongoing research efforts highlight the enduring importance of bicyclo[3.1.0]hexene chemistry in the field of organic synthesis.

Compound Data Tables

Table 1: Properties of Bicyclo[3.1.0]hex-2-ene

PropertyValue
IUPAC Namebicyclo[3.1.0]hex-2-ene
Molecular FormulaC₆H₈
Molecular Weight80.13 g/mol
CAS Number694-01-9
InChIKeyBAOZQZPGQWXJOW-UHFFFAOYSA-N

Table 2: Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₆H₇Br
Molecular Weight159.03 g/mol
CAS Number105231-23-0
InChIInChI=1S/C6H7Br/c7-6-4-2-1-3-5(6)8-4/h4-5H,1-3H2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105231-23-0

Molecular Formula

C6H7Br

Molecular Weight

159.02 g/mol

IUPAC Name

2-bromobicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C6H7Br/c7-6-2-1-4-3-5(4)6/h2,4-5H,1,3H2

InChI Key

FSHWXKOAMYXXGR-UHFFFAOYSA-N

SMILES

C1C=C(C2C1C2)Br

Canonical SMILES

C1C=C(C2C1C2)Br

Synonyms

Bicyclo[3.1.0]hex-2-ene, 2-bromo- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Bromobicyclo 3.1.0 Hex 2 Ene and Analogues

Direct Synthesis Approaches

Direct approaches involve the introduction of the bromoalkene functionality onto a bicyclo[3.1.0]hexane core. These methods typically include bromination followed by elimination, or vice-versa.

The introduction of bromine onto the bicyclo[3.1.0]hexane skeleton can be achieved through various brominating agents. The regioselectivity of this reaction is crucial for the synthesis of the desired 2-bromo isomer. While direct bromination of the parent bicyclo[3.1.0]hex-2-ene is not widely detailed, related reactions on substituted systems provide insight. For instance, the oxidation of gem-dibromocyclopropanes, such as 6,6-dibromobicyclo[3.1.0]hexane, with reagents like chromium trioxide has been studied. researchgate.net This reaction, however, leads to ketones rather than the desired bromoalkene, indicating that the cyclopropane (B1198618) C-H bonds are susceptible to oxidation. researchgate.net

A more viable route involves the bromination of a ketone precursor, such as bicyclo[3.1.0]hexan-2-one. Subsequent reactions can then be used to form the double bond. The reaction of 6,6-dibromobicyclo[3.1.0]hexane with chromium trioxide in acetic acid yields a complex mixture of tri- and tetrabromoketones, highlighting the reactivity of the entire scaffold under oxidative and brominating conditions. researchgate.net

Table 1: Reactions Involving Bromination of Bicyclo[3.1.0]hexane Systems

Starting Material Reagents Major Product(s) Observations Reference(s)
6,6-dibromobicyclo[3.1.0]hexane Chromium trioxide, Acetic acid 3,exo-6-dibromobicyclo[3.1.0]hexan-2-one, Tri- and tetrabromoketones Oxidation occurs alongside bromination, leading to a mixture of products in poor yield. researchgate.net

Dehydrohalogenation is a classic and effective method for introducing unsaturation into a molecule. In the context of synthesizing bicyclic alkenes, this typically involves the elimination of hydrogen bromide (HBr) from a dibrominated bicyclo[3.1.0]hexane precursor. The treatment of 6,6-dibromobicyclo[3.1.0]hexane with methyllithium (B1224462) is a known method to generate highly strained intermediates. capes.gov.brescholarship.org While this specific reaction has been used to generate species like 1,2-cyclohexadiene, careful selection of the substrate and base can, in principle, direct the elimination to form the endocyclic double bond. escholarship.orgsci-hub.st

For example, the dehydrobromination of a suitable vicinal or geminal dibromide on the five-membered ring portion of the bicyclo[3.1.0]hexane system would be a direct route to the target molecule. Base-mediated dehydrohalogenation of vinyl halide precursors is also a demonstrated strategy for producing cyclic allenes and alkenes. escholarship.orgsci-hub.st

Bromination Reactions and Regioselectivity

Precursor-Based Synthetic Strategies

These strategies involve the construction of the bicyclo[3.1.0]hexane ring system from acyclic or monocyclic precursors, with the bromoalkene functionality introduced either before or after the formation of the bicyclic core.

Modern synthetic methods provide convergent access to the bicyclo[3.1.0]hexane skeleton. One powerful approach is the (3+2) annulation of cyclopropenes with activated cyclopropanes, such as cyclopropylanilines. nih.govrsc.org This method, often facilitated by photoredox catalysis, allows for the construction of the bicyclo[3.1.0]hexane core with multiple stereocenters. nih.govrsc.org Another strategy involves the intramolecular radical cyclopropanation of aldehydes, which can form the bicyclo[3.1.0]hexane structure in a single step with high efficiency. d-nb.info

Ring contraction strategies starting from cyclohexane (B81311) derivatives are also effective. A key example involves the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to furnish the bicyclo[3.1.0]hexane ring system. nih.govresearchgate.net Similarly, photochemical Wolff ring contractions of α-diazo ketones can be employed to contract a six-membered ring to the five-membered ring of the bicyclic system. uni-muenchen.de Syntheses starting from cyclobutane (B1203170) precursors can involve a photochemical [2+2] cycloaddition, followed by subsequent ring-expansion or rearrangement steps to yield the final bicyclo[3.1.0]hexane structure. uni-muenchen.de

Table 2: Bicyclo[3.1.0]hexane Synthesis from Precursors

Precursor Type Synthetic Method Key Features Reference(s)
Cyclopropane (3+2) Annulation Convergent; forms bicyclic core from two three-membered rings; photoredox catalysis. nih.govrsc.org
Aldehyde (intramolecular) Radical Cyclopropanation Forms bicyclic skeleton in a single step; uses a simple methylene (B1212753) group as a C1 source. d-nb.info
Cyclohexane Base-promoted ring contraction Starts from an epoxy ketone; forms the bicyclo[3.1.0]hexane system. nih.govresearchgate.net
Cyclobutane Photochemical [2+2] cycloaddition Forms a cyclobutane intermediate which is then converted to the bicyclic system. uni-muenchen.de

The Ramberg-Bäcklund rearrangement is a powerful reaction in organic synthesis for the formation of alkenes from α-halosulfones via a base-induced rearrangement. numberanalytics.comwikipedia.org The reaction proceeds through an episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene product. wikipedia.org This method is particularly useful for synthesizing strained cyclic alkenes where other elimination methods might fail. wikipedia.orgorganic-chemistry.org

To apply this to the synthesis of 2-bromobicyclo[3.1.0]hex-2-ene, a precursor such as 2-bromo-3-chlorosulfonyl-bicyclo[3.1.0]hexane would be required. Treatment of this precursor with a strong base like potassium tert-butoxide (KOtBu) would initiate the rearrangement, leading to the formation of the double bond between C2 and C3. organic-chemistry.org The stereoselectivity of the Ramberg-Bäcklund reaction can be high, although it is dependent on the ring size and substitution pattern. organic-chemistry.org

Thermal rearrangements can be an effective way to produce strained bicyclic systems from other isomers. A notable example is the thermal decomposition of bicyclo[2.1.1]hexene, which upon heating between 149 and 190°C, quantitatively yields bicyclo[3.1.0]hex-2-ene. nasa.gov This reaction is proposed to proceed through a concerted suprafacial Current time information in Bangalore, IN.vulcanchem.com sigmatropic shift. nasa.gov While this produces the parent alkene, the introduction of a bromine atom at a later stage would provide a viable, albeit indirect, route to the target compound. The thermal stability of the target system itself is also a consideration, as thermal rearrangements of functionalized bicyclo[3.1.0]hex-2-enes are known to occur. grafiati.com

Advanced Reaction Mechanisms and Pathways of 2 Bromobicyclo 3.1.0 Hex 2 Ene

Thermal Rearrangements

Investigation of Vinylcyclopropane (B126155) Rearrangements in Bicyclo[3.1.0]hex-2-ene Systems

The vinylcyclopropane rearrangement is a thermally induced ring expansion that converts a vinyl-substituted cyclopropane (B1198618) to a cyclopentene. In the context of the bicyclo[3.1.0]hex-2-ene system, this rearrangement is a key thermal process. The reaction is believed to proceed through a diradical intermediate, although a concerted pericyclic mechanism can also be at play depending on the specific substrate. wikipedia.org The high temperatures typically required for this transformation can lead to the formation of various byproducts. nih.gov

The presence of the bromo substituent at the vinyl position of the bicyclo[3.1.0]hex-2-ene core influences the energetics and outcome of the vinylcyclopropane rearrangement. Research on related systems, such as the thermal rearrangement of 1,1-dichloro-2,2-dimethylcyclopropane (B8600344) to 4,4-dichlorocyclopentene, provides a foundational understanding of this process. wikipedia.org

Table 1: Mechanistic Aspects of Vinylcyclopropane Rearrangements

FeatureDescription
Reaction Type Ring expansion
Typical Conditions High temperatures (>400 °C)
Proposed Intermediates Diradicals, Pericyclic transition states
Driving Force Relief of ring strain in the cyclopropane ring
Influence of Substituents Can alter reaction rates and product distribution

Electrocyclic Processes

Electrocyclic reactions, a class of pericyclic reactions, involve the concerted reorganization of π-electrons to form a new σ-bond and a more saturated ring system, or the reverse process. In the bicyclo[3.1.0]hex-2-ene framework, the potential for electrocyclic ring opening of the cyclopropane ring exists, which would lead to the formation of a cycloheptadiene derivative. The stereochemistry of such a process is governed by the Woodward-Hoffmann rules. For instance, the thermal rearrangement of bicyclo[4.1.0]hept-2-ene derivatives involves such electrocyclic steps. researchgate.net

The bromine substituent in 2-bromobicyclo[3.1.0]hex-2-ene can be expected to influence the electronic nature of the diene system, thereby affecting the feasibility and stereochemical outcome of any potential electrocyclic reactions.

Photochemical Reactions and Excited State Chemistry

The photochemistry of bicyclic systems often leads to intricate skeletal rearrangements. Irradiation of bicyclo[3.1.0]hex-2-ene derivatives can induce a variety of transformations, including [2+2] cycloadditions and rearrangements proceeding through diradical intermediates. msu.eduacs.org For example, the photochemical rearrangement of 4,4-diphenyl-2,5-cyclohexadienone results in the formation of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. msu.edu

The presence of the chromophoric vinyl bromide moiety in this compound makes it a candidate for interesting photochemical behavior. The excited state chemistry could involve pathways such as carbon-bromine bond homolysis to generate radical species or participation in intramolecular cycloaddition reactions. The specific outcomes would depend on the wavelength of light used and the reaction conditions.

Catalytic Transformations

Transition metal catalysis offers a powerful tool for manipulating the reactivity of strained ring systems. Nickel(0) complexes, for instance, have been shown to effectively catalyze the vinylcyclopropane-cyclopentene rearrangement under milder conditions than purely thermal methods. nih.gov The proposed mechanism involves oxidative addition of the vinylcyclopropane to the metal center, followed by a series of rearrangements and reductive elimination. nih.gov

The interaction of this compound with various transition metal catalysts could lead to a range of transformations. These could include cross-coupling reactions at the C-Br bond, isomerization, or skeletal rearrangements. The nature of the catalyst and ligands would play a crucial role in directing the reaction towards a specific pathway.

Solvolytic Mechanisms and Cationic Intermediates

The solvolysis of bicyclo[3.1.0]hexyl derivatives often proceeds with the assistance of the cyclopropane ring, leading to the formation of rearranged products via cationic intermediates. The study of the solvolysis of exo-bicyclo[3.1.0]hex-2-en-6-yl triflate, for example, suggests the involvement of olefin-assisted ionization and the formation of non-classical cations. researchgate.net

In the case of this compound, solvolysis could be initiated by the departure of the bromide ion, potentially assisted by the neighboring double bond and cyclopropane ring. This would lead to the formation of a vinyl cation or a more complex, delocalized cationic intermediate. The subsequent capture of a nucleophile or rearrangement of this cation would determine the final product distribution. The high energy of vinyl cations suggests that anchimeric assistance from the cyclopropane ring would be a significant factor in such a process.

Radical Reactions and Pathways

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, initiated by radical initiators or photolysis. The resulting vinyl radical could then participate in a variety of reactions, such as hydrogen abstraction, addition to other unsaturated systems, or intramolecular rearrangements.

The Hunsdiecker-Borodin reaction, which involves the generation of radicals from carboxylic acid salts, provides a parallel for the types of radical intermediates and subsequent reactions that could be expected. acs.org Furthermore, studies on hydrogen abstraction from related bicyclic systems using methyl radicals have demonstrated the selectivity of such processes. core.ac.uk The unique strain and geometry of the bicyclo[3.1.0]hexenyl radical would likely lead to specific and interesting reaction pathways.

Base-Catalyzed Rearrangements and Possible Intermediacy of Homoconjugated Carbenes

The treatment of bicyclic systems containing a leaving group adjacent to a strained ring with a strong base can induce profound skeletal rearrangements. While direct studies on this compound are not extensively detailed, analogous systems provide significant insight into potential reaction pathways. A notable example is the base-catalyzed rearrangement of 3-bromobicyclo[3.2.1]octa-2,6-diene, which, upon treatment with potassium t-butoxide in dimethyl sulfoxide, rearranges to form endo-6-ethynylbicyclo[3.1.0]hex-2-ene. researchgate.netacs.org

This deep-seated rearrangement is proposed to proceed through the intermediacy of a homoconjugated carbene. researchgate.netacs.org The reaction is initiated by the elimination of hydrogen bromide to form a transient bicyclic allene (B1206475) or a related homoconjugated carbene (7a). acs.orgmetu.edu.tr This highly unstable intermediate is not observed directly but undergoes a rapid rearrangement to the isolated product, endo-6-ethynylbicyclo[3.1.0]hex-2-ene (3). acs.orgmetu.edu.tr The formation of this product, which possesses the core bicyclo[3.1.0]hexene skeleton, underscores the favorability of this ring system as a thermodynamic sink in such rearrangements.

Table 1: Base-Catalyzed Rearrangement Leading to a Bicyclo[3.1.0]hex-2-ene Derivative

Starting MaterialBase/SolventKey Intermediate (Proposed)ProductYield (%)Reference
3-Bromobicyclo[3.2.1]octa-2,6-dieneKOC(CH₃)₃ / DMSOHomoconjugated Carbeneendo-6-Ethynylbicyclo[3.1.0]hex-2-ene38 acs.org

The concept of a homoconjugated carbene intermediate is supported by trapping experiments and computational studies in related systems. metu.edu.tr The driving force for these rearrangements is the relief of strain and the formation of a more stable anionic intermediate, which ultimately leads to the final product structure. msu.edu

Ring Opening Reactions

The inherent strain within the cyclopropane portion of the bicyclo[3.1.0]hexane framework makes it susceptible to ring-opening reactions. sci-hub.se These reactions can be initiated under various conditions, including thermal, acidic, or metal-catalyzed pathways. For halogenated cyclopropanes, metal-halogen exchange followed by rearrangement is a common route to ring-opened products. core.ac.uk

In the case of this compound, treatment with an organometallic reagent like methyllithium (B1224462) could induce a bromine-lithium exchange. The resulting lithiated species may be unstable and undergo 1,2-debromination if other halogens are present, or more likely, undergo ring-opening. Studies on 1,1,2-trihalocyclopropanes have shown that such intermediates can lead to complex mixtures of allenes and acetylenes. core.ac.uk The specific products would be dictated by the subsequent reaction pathway, which is heavily influenced by the steric and electronic environment of the bicyclic system. For example, in the base-induced ring opening of 2-alkyl-1,1,2-tribromocyclopropanes, the steric bulk of the alkyl group influences the ratio of the resulting acetylenic acetals and ketals. core.ac.uk

Role of Ring Strain in Reactivity

Ring strain is a critical factor governing the reactivity of this compound. numberanalytics.com The bicyclo[3.1.0]hexane system incorporates a three-membered ring fused to a five-membered ring, resulting in significant angle and torsional strain. libretexts.org The total strain energy of the parent bicyclo[3.1.0]hexane is considerable, making the molecule thermodynamically less stable than its acyclic counterparts and thus more reactive. libretexts.org

This stored potential energy can be released in chemical reactions, providing a thermodynamic driving force for processes like the rearrangements and ring-openings discussed previously. rsc.orgnsf.gov Key points regarding the influence of ring strain include:

Increased Reactivity: The deviation of bond angles from the ideal sp³ (approx. 109.5°) and sp² (120°) values leads to poor orbital overlap and weaker C-C bonds in the cyclopropane ring. libretexts.org These bonds are more susceptible to cleavage.

Driving Force for Rearrangements: Relief of ring strain is a primary driver for reactions. rsc.org The thermal decomposition of related bicyclo[2.1.1]hexene systems quantitatively yields bicyclo[3.1.0]hex-2-ene, demonstrating a clear thermodynamic preference for the latter's framework, driven by strain release. nasa.gov

Influence on Reaction Pathways: The strain can influence the transition state energies of potential reaction pathways. For instance, reactions that lead to the opening of the three-membered ring are often kinetically and thermodynamically favored. rsc.org The strain energy in bicyclic systems is a major contributor to their reactivity, often surpassing the energetic contributions of other functional groups. nsf.gov

The presence of the double bond and the bromine atom further modulates this inherent reactivity. The vinyl bromide can undergo substitution or elimination reactions, which can be coupled with skeletal rearrangements driven by the release of the underlying ring strain.

Spectroscopic and Structural Elucidation of 2 Bromobicyclo 3.1.0 Hex 2 Ene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the connectivity, stereochemistry, and conformational preferences of these molecules. rsc.org

The bicyclo[3.1.0]hexane framework, with its inherent ring strain and distinct geometry, gives rise to characteristic chemical shifts and coupling constants in NMR spectra. researchgate.net For instance, the protons of the cyclopropane (B1198618) ring typically appear as multiplets in the upfield region of the ¹H NMR spectrum. The stereochemical arrangement of substituents can be determined through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. rsc.org For example, the stereochemistry of diastereomeric bicyclo[3.1.0]hexane derivatives has been successfully assigned by comparing ¹H-NMR coupling constants and chemical shifts with those of known substituted bicyclo[3.1.0]hexane systems. rsc.org In some cases, extensive NMR investigations have been the primary method for assigning the stereochemistry of newly synthesized bicyclo[3.1.0]hexanylpiperazines. nih.gov

¹³C NMR spectroscopy is equally important for characterizing the carbon skeleton of these compounds. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is influenced by the strained bicyclic structure and the presence of substituents like the bromine atom in 2-bromobicyclo[3.1.0]hex-2-ene. Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) model at the Density Functional Theory (DFT) level, can be employed to corroborate experimental data and aid in the assignment of complex spectra. researchgate.net

Interactive Table: Representative NMR Data for Bicyclo[3.1.0]hexane Derivatives. rsc.orgrsc.org

CompoundNucleusSolventChemical Shift (δ, ppm)
Methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate¹H-1.45, 1.54, 3.74, 3.94, 3.99, 4.86, 4.90, 7.29-7.50
Methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate¹³CChloroform25.93, 26.47, 52.70, 55.13, 73.39, 77.00, 85.01, 96.15, 111.53, 113.85, 126.29, 130.48, 159.53, 172.81
1-(4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)hex-5-en-1-ol¹H-0.99-2.09, 3.61-3.81, 4.10-4.48, 4.87-4.98, 5.63-5.84, 6.85-7.33
1-(4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)hex-5-en-1-ol¹³CChloroform/CCl₄26.08, 26.88, 30.43, 33.47, 55.00, 70.01, 75.59, 77.00, 86.75, 96.07, 109.66, 113.26, 114.51, 127.41, 133.70, 138.45, 158.78

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of crystalline compounds, including derivatives of this compound. wikipedia.org This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. wikipedia.org

For bicyclo[3.1.0]hexane systems, single-crystal X-ray diffraction studies have confirmed that the scaffold predominantly adopts a boat-like conformation. This conformation is favored as it minimizes the eclipsing strain that would be present in a chair conformation. The presence of a "heavy" atom like bromine in the structure of this compound and its derivatives is particularly advantageous for X-ray crystallographic analysis. The bromine atom facilitates the determination of the absolute configuration of chiral centers through anomalous dispersion. arkat-usa.orgresearchgate.net

The absolute configuration of complex molecules, such as certain brominated natural products, has been successfully determined using this method. arkat-usa.orgmdpi.com In cases where obtaining a suitable crystal is challenging, the combination of X-ray data with computational methods can provide a reliable structural assignment. mdpi.com For instance, the absolute configuration of oscillatoxin J, a complex brominated compound, was determined by single-crystal X-ray diffraction. mdpi.com This information can then serve as a reference for determining the stereochemistry of related compounds. mdpi.com

Mass Spectrometry for Mechanistic Studies and Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. msu.edursc.org For this compound and its derivatives, MS is crucial for confirming their identity and for studying reaction mechanisms. scirp.org

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·). msu.edu The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). msu.edu

The fragmentation of the molecular ion provides valuable structural information. For alkyl halides, common fragmentation pathways include the cleavage of the carbon-halogen bond and alpha-cleavage. youtube.com In the case of bicyclic systems like bicyclo[3.1.0]hexane, the fragmentation is often influenced by the ring strain, leading to characteristic ring-opening processes. The analysis of these fragmentation patterns can help to confirm the bicyclic structure. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula of the parent ion and its fragments, further aiding in compound identification. rsc.org

Interactive Table: Predicted Collision Cross Section (CCS) for 2-bromobicyclo[3.1.0]hexane. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺160.99603130.5
[M+Na]⁺182.97797144.5
[M-H]⁻158.98147138.6
[M+NH₄]⁺178.02257153.0
[M+K]⁺198.95191133.8
[M+H-H₂O]⁺142.98601131.3
[M+HCOO]⁻204.98695151.3
[M+CH₃COO]⁻219.00260179.2
[M+Na-2H]⁻180.96342138.0
[M]⁺159.98820148.8
[M]⁻159.98930148.8

Vibrational Spectroscopy (e.g., Infrared) for Structural Insights

For this compound, the IR spectrum would exhibit characteristic absorption bands. The C=C stretching vibration of the double bond is expected to appear in the region of 1600-1680 cm⁻¹. The C-Br stretching vibration typically occurs in the fingerprint region, below 800 cm⁻¹. Additionally, the vibrations associated with the strained bicyclo[3.1.0]hexane skeleton, such as the cyclopropane ring vibrations, would give rise to specific absorptions, often in the 1000–1100 cm⁻¹ range.

Low-frequency Raman spectroscopy has been used to study the ring-puckering vibrations of bicyclo[3.1.0]hexane and its analogs. aip.orgaip.org These studies have provided detailed information about the potential energy surface of the ring system and have confirmed the boat conformation as the most stable. aip.org For bicyclo[3.1.0]hexane itself, the ring-puckering potential energy function has been determined from observed Raman transitions. aip.org

Interactive Table: Calculated Vibrational Frequencies for Bicyclo[3.1.0]hexane. nist.gov

Mode NumberSymmetryFrequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensities (km mol⁻¹)
1A'3262310013.57
2A'3211305217.94
3A'3169301127.88
4A'3158300127.57
5A'3125297035.05
25A"3202304212.07
26A"3127297213.86
27A"3074292161.79

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic structure and thermodynamic stability of 2-Bromobicyclo[3.1.0]hex-2-ene. Methods such as Density Functional Theory (DFT) and higher-level ab initio calculations (like Coupled Cluster methods) are employed to model its properties. smu.edu While detailed high-level computational studies specifically for this compound are not extensively published, data can be predicted using established computational models.

Stability analysis using methods like Natural Bond Orbital (NBO) analysis can quantify the interactions between the filled and empty orbitals, revealing hyperconjugative effects that contribute to the molecule's stability. mdpi.com The stability of the wave function for related ground-state molecules can be tested to ensure the reliability of the computational results. mdpi.commdpi.com Predicted computational data for the molecule, such as its collision cross section (CCS) with various adducts, have been calculated, providing an indication of its shape and size in the gas phase. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu This table presents predicted values calculated using computational methods.

Adductm/zPredicted CCS (Ų)
[M+H]⁺160.99603130.5
[M+Na]⁺182.97797144.5
[M-H]⁻158.98147138.6
[M+NH₄]⁺178.02257153.0
[M+K]⁺198.95191133.8

Prediction of Reactivity and Selectivity via Theoretical Approaches

Theoretical approaches can predict the reactivity and selectivity of this compound in various chemical transformations. The reactivity-selectivity principle (RSP), which suggests that more reactive species are less selective, provides a basic framework, but modern computational methods offer a more quantitative and reliable prediction. wikipedia.org

By calculating properties derived from the electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, chemists can predict how the molecule will interact with other reagents. The polarized C=C bond in this compound suggests that the C3 carbon would be more susceptible to nucleophilic attack, while the region near the bromine atom would be electrophilic.

DFT calculations can be used to compare the activation barriers for different regio- or stereochemical outcomes of a reaction. For example, in a Diels-Alder reaction, calculations can predict the endo/exo selectivity by comparing the energies of the respective transition states. mdpi.com Studies on other systems have shown that computational analysis can successfully predict the chemoselectivity between different functional groups and even the reversal of selectivity upon changing a catalyst. mdpi.com For this compound, theoretical calculations could predict the stereochemical outcome of additions to the double bond, which would be influenced by the steric hindrance of the bicyclic framework.

Strain Energy Analysis in Bicyclic Systems

The bicyclo[3.1.0]hexane skeleton is a defining feature of this compound, and its inherent ring strain is a major determinant of its reactivity. solubilityofthings.com Computational analysis, often using homodesmotic and hyperhomodesmotic reactions, allows for the quantification of this strain energy.

Studies on the parent bicyclo[3.1.0]hexane show that it predominantly adopts a boat-like conformation to minimize the eclipsing strain that would be present in a chair form. This scaffold has significantly less strain energy than more constrained systems like bicyclo[1.1.0]butane. This lower strain means that, unlike highly strained molecules that react spontaneously, reactions involving the bicyclo[3.1.0]hexane core often require catalytic activation. The introduction of a double bond in the hex-2-ene derivative and the bromo substituent would further modify the strain energy, and these effects can be precisely quantified through high-level electronic structure theory calculations. swarthmore.edu

Table 2: Comparative Strain Energies of Bicyclic Hydrocarbons swarthmore.edu This table presents strain energies for the parent hydrocarbon skeletons, calculated at a high level of theory (W1BD), to provide context for the strain in the this compound system.

CompoundStrain Energy (kcal/mol)
Cyclohexane (B81311)1.8
Bicyclo[3.1.0]hexane 32.4
Bicyclo[2.2.0]hexane (cis)54.1
Bicyclo[1.1.0]butane66.5 (from other sources)
Bicyclo[2.2.0]hexane (trans)93.5

The strain energy of 32.4 kcal/mol for bicyclo[3.1.0]hexane is substantial and is a key driver for reactions that lead to ring-opening or rearrangement to less strained products.

Synthetic Utility and Applications of 2 Bromobicyclo 3.1.0 Hex 2 Ene in Complex Molecule Construction

As a Building Block in Target-Oriented Synthesis

The bicyclo[3.1.0]hexane core is a feature of several biologically active molecules, making it an attractive target for synthetic chemists. While direct applications of 2-bromobicyclo[3.1.0]hex-2-ene in the total synthesis of complex natural products are not extensively documented in prominent literature, its potential is evident from the synthesis of related functionalized bicyclo[3.1.0]hexane derivatives used as therapeutic agents. For instance, compounds containing this bicyclic system have been developed as metabotropic glutamate (B1630785) receptor (mGluR) modulators. google.com

The strategic placement of the bromine atom in this compound allows it to serve as a handle for introducing various substituents through cross-coupling reactions. wikipedia.org This functionalization is crucial for building the complex frameworks required in target-oriented synthesis. The ability to form new carbon-carbon and carbon-heteroatom bonds makes it a potentially valuable precursor for synthesizing analogs of natural products or novel pharmaceutical compounds. The synthesis of various 3-azabicyclo[3.1.0]hexane derivatives, which are common components in bioactive compounds, further underscores the importance of this scaffold in medicinal chemistry. mdpi.comacs.orggoogle.combeilstein-archives.org

Participation in Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation generates multiple chemical bonds, offer an efficient pathway to molecular complexity. The bicyclo[3.1.0]hexane skeleton itself can be constructed through cascade processes, such as the metal-carbene mediated cycloisomerization of enynes. liverpool.ac.ukrsc.org

While specific examples detailing the participation of this compound as a substrate in cascade or multicomponent reactions are not widely reported, its structure suggests potential applications. The vinyl bromide moiety could, in principle, be involved in palladium-catalyzed cascade sequences. For example, a reaction could be initiated at the bromide position, followed by subsequent intramolecular reactions with other functional groups appended to the bicyclic core. The development of such reactions would provide rapid access to intricate polycyclic systems built upon the bicyclo[3.1.0]hexane template.

Precursor for Reactive Intermediates (e.g., Cyclic Allenes)

One of the most significant potential applications of this compound is as a precursor to the highly strained and reactive intermediate, bicyclo[3.1.0]hex-1(2)-ene, a cyclic allene (B1206475). The generation of such species is typically achieved through the dehydrohalogenation of a vinyl halide.

The process would involve a lithium-halogen exchange reaction, a well-established method in organic synthesis. harvard.eduscribd.com Treatment of this compound with a strong base, such as an organolithium reagent (e.g., t-butyllithium), at low temperatures would generate the corresponding vinyllithium (B1195746) intermediate with retention of configuration. This intermediate is unstable and can undergo spontaneous elimination of lithium bromide (LiBr) to form the strained bicyclo[3.1.0]hex-1(2)-ene. This reactive allene can then be trapped in situ by various reagents, such as dienes in [4+2] cycloaddition reactions, to form complex polycyclic products. This strategy has been successfully employed in related strained bicyclic systems. For example, 8-bromobicyclo[5.1.0]oct-1(8)-ene, upon treatment with methyl lithium, generates a reactive bicyclic cyclopropene (B1174273) intermediate that can be trapped with cyclopentadiene. lookchem.com

Table 1: Proposed Generation and Trapping of Bicyclo[3.1.0]hex-1(2)-ene

StepReactant(s)IntermediateProductReaction Type
1This compound, t-BuLi2-Lithiobicyclo[3.1.0]hex-2-eneBicyclo[3.1.0]hex-1(2)-eneLithium-Halogen Exchange & Elimination
2Bicyclo[3.1.0]hex-1(2)-ene, Furan-Tricyclic cycloadduct[4+2] Cycloaddition
3Bicyclo[3.1.0]hex-1(2)-ene, Styrene-Fused cyclobutane (B1203170) adduct[2+2] Cycloaddition

Derivatization to Access Diverse Bicyclic Scaffolds

The bromine atom of this compound is a versatile functional group that enables a wide range of derivatizations, providing access to a library of substituted bicyclo[3.1.0]hexane scaffolds.

Via Organometallic Intermediates: As discussed previously, lithium-halogen exchange converts the vinyl bromide into a vinyllithium species. harvard.edu This nucleophilic intermediate can react with a variety of electrophiles to install different functional groups at the 2-position of the bicyclic ring. This method allows for the introduction of alkyl, silyl, carboxyl, and other groups. lookchem.com

Via Cross-Coupling Reactions: The vinyl bromide functionality is an ideal handle for transition metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds by coupling the bicyclic core with various partners. This enables the synthesis of aryl-, vinyl-, or alkynyl-substituted bicyclo[3.1.0]hexenes, significantly expanding the structural diversity achievable from a single precursor.

Table 2: Potential Derivatization Reactions of this compound

Reaction NameReagentsProduct StructureDescription
Lithiation-Alkylation 1. t-BuLi2. CH₃I2-Methylbicyclo[3.1.0]hex-2-eneForms a C-C bond by trapping the vinyllithium intermediate with an alkyl halide. lookchem.com
Suzuki Coupling Arylboronic acid, Pd catalyst, Base2-Arylbicyclo[3.1.0]hex-2-eneForms a C(sp²)-C(sp²) bond, attaching an aryl group. wikipedia.org
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base2-Alkynylbicyclo[3.1.0]hex-2-eneForms a C(sp²)-C(sp) bond, introducing an alkyne moiety.
Stille Coupling Organostannane, Pd catalyst2-Alkyl/Aryl/Vinyl-bicyclo[3.1.0]hex-2-eneForms a C-C bond with various organic groups from an organotin reagent.

These derivatization methods highlight the role of this compound as a versatile platform for the synthesis of a wide array of functionalized bicyclic molecules, suitable for further elaboration into more complex targets.

Stereochemical Control and Chiral Transformations

Diastereoselectivity in Reactions Involving 2-Bromobicyclo[3.1.0]hex-2-ene

The inherent structure of the bicyclo[3.1.0]hexane system exerts significant control over the stereochemical outcome of its reactions. The fused cyclopropane (B1198618) ring creates a concave and a convex face, leading to a high degree of diastereoselectivity as reagents preferentially attack from the less sterically hindered convex, or exo, face.

Research on related bicyclic systems has shown that the cyclopropane ring enforces conformational rigidity, which is key to high diastereoselectivity. researchgate.net In reactions involving nucleophilic additions to ketones with a fused cyclopropane ring, the favored approach of the nucleophile is anti to the geometry of the cyclopropane. researchgate.net This principle of steric approach control is fundamental to predicting the outcomes of reactions with this compound.

For instance, the formation of substituted bicyclo[3.1.0]hexene systems often shows a strong preference for one diastereomer. In a related synthesis, the creation of 6-methoxybicyclo[3.1.0]hex-2-ene resulted in a diastereomeric ratio (d.r.) heavily favoring the endo isomer (exo/endo 21:79). This indicates that kinetic and thermodynamic factors, governed by the rigid bicyclic structure, can selectively favor the formation of what might be considered the more sterically congested isomer under certain mechanistic pathways, such as those involving halogen-metal exchange to generate specific carbenoids.

The table below summarizes research findings on the diastereoselectivity observed in the formation of related bicyclo[3.1.0]hexane systems, which provides a model for the expected selectivity in reactions involving this compound.

Table 1: Diastereoselectivity in the Formation of Bicyclo[3.1.0]hexane Derivatives

Reaction Precursors Product Diastereomeric Ratio (exo:endo) Reference
Cyclohexene, Methyllithium (B1224462), H₃COCHCl₂ 6-methoxybicyclo[3.1.0]hex-2-ene 21:79 sustech.edu.cn

Enantioselectivity and Chiral Auxiliary Strategies

Achieving enantioselectivity in the synthesis and transformation of chiral molecules like this compound is a central goal in modern organic chemistry. Enantioselective synthesis involves the use of a chiral influence—such as a catalyst, reagent, or auxiliary—to favor the formation of one enantiomer over the other. cdnsciencepub.com This is crucial as different enantiomers can have distinct biological activities.

A primary method for inducing enantioselectivity is the use of chiral auxiliaries. researchgate.net These are enantiomerically pure compounds that are temporarily attached to the substrate. researchgate.net By imparting their own chirality, they direct subsequent reactions to occur on a specific face of the molecule, leading to the preferential formation of one diastereomer. researchgate.net After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net

Commonly used and effective chiral auxiliaries in asymmetric synthesis include:

Evans' Oxazolidinones: Widely used for asymmetric aldol (B89426) reactions and alkylations. researchgate.net

Oppolzer's Camphorsultam: Effective in controlling stereochemistry for aldol reactions and alkylations. researchgate.net

(R)-2-Phenylglycinol: Has been successfully used as a chiral auxiliary in Strecker reactions to synthesize chiral bicyclo[1.1.1]pentane analogues, achieving a 2:1 mixture of diastereomers that could be separated. researchgate.net

While specific examples detailing the use of chiral auxiliaries directly with this compound are not extensively documented, the principles from other bicyclic systems are directly applicable. For example, a chiral oxazolidinone auxiliary has been used to synthesize chiral bicyclo[1.1.1]pentanes with an adjacent stereocenter. researchgate.net The general three-step process for using a chiral auxiliary is outlined below.

Table 2: General Strategy for Chiral Auxiliary Use

Step Description
1. Attachment The chiral auxiliary is covalently bonded to the achiral or racemic substrate.
2. Asymmetric Reaction The substrate-auxiliary conjugate undergoes a diastereoselective reaction. The steric and electronic properties of the auxiliary block one reaction face, forcing the reagent to attack from the other.

| 3. Removal | The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and reused. |

Racemization Phenomena in Bicyclic Bromoalkenes

Racemization, the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers, is a critical consideration in stereoselective synthesis. For bicyclic bromoalkenes, the stability of the chiral centers is paramount. Chiral vinyl halides can be prone to racemization under certain conditions, particularly with exposure to heat or specific reagents. sustech.edu.cnacs.org

The potential for racemization in compounds like this compound is linked to the stability of the C-Br bond and the integrity of the bicyclic structure. Mechanisms that could lead to racemization include:

Reversible Addition-Elimination: A nucleophile could add to the double bond, leading to a temporary loss of the double bond's rigidity. Rotation around a single bond followed by elimination could scramble the stereocenter.

Formation of Cationic Intermediates: Loss of the bromide ion to form a vinyl cation could lead to racemization if the cation is planar or rapidly inverting and the bromide ion can re-attack from either face. However, the formation of unstabilized vinyl cations is generally energetically unfavorable.

Radical Mechanisms: Homolytic cleavage of the C-Br bond could generate a vinyl radical. Some vinyl radicals can undergo epimerization, leading to a loss of stereochemical information before the radical is quenched. sustech.edu.cn

Studies on related bicyclic systems have highlighted conditions under which stereochemical integrity is either maintained or lost. For instance, in the synthesis of certain axially chiral vinyl halides, marginal racemization was observed upon heating to 60 °C. sustech.edu.cn In another case involving a tosylate intermediate on a bicyclic system, racemization was a significant issue, mediated by the formation of an aziridinium (B1262131) carbocation that could be attacked from either side. However, other transformations, such as nickel-catalyzed couplings of vinyl halides, have been shown to proceed without epimerization of adjacent stereocenters. researchgate.net These findings underscore that the likelihood of racemization is highly dependent on the specific reaction conditions and the stability of any intermediates formed.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromobicyclo[3.1.0]hex-2-ene, and how do reaction conditions influence yield?

  • The compound is typically synthesized via elimination reactions (e.g., E2 dehydrohalogenation) of brominated precursors. For example, thermal decomposition of bicyclo[2.1.1]hexene derivatives at 149–190°C yields bicyclo[3.1.0]hex-2-ene via first-order kinetics . Bromination of the strained bicyclic framework can then be achieved using electrophilic brominating agents (e.g., Br₂ in inert solvents). Optimizing temperature and solvent polarity is critical to minimize side reactions like ring-opening or over-bromination .

Q. How is the structure of this compound characterized experimentally?

  • Spectroscopic techniques are essential:

  • NMR : 1^1H and 13^{13}C NMR identify bridgehead carbons and bromine-induced deshielding. The bridgehead protons exhibit distinct splitting patterns due to restricted rotation .
  • IR : C-Br stretching vibrations appear near 550–650 cm⁻¹, while C=C stretches in the bicyclic system occur at ~1600 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 173 for C₆H₇Br) and fragmentation patterns confirm the bicyclic structure and bromine placement .

Q. What safety precautions are required when handling this compound?

  • The compound is a skin and respiratory irritant . Use chemical-resistant gloves (e.g., nitrile), fume hoods, and explosion-proof equipment. Avoid contact with oxidizers, as brominated compounds may release toxic fumes (e.g., HBr) under decomposition . Storage in sealed containers under inert gas (N₂/Ar) is recommended to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does bridgehead strain influence the reactivity of this compound in substitution and elimination reactions?

  • The bridgehead C-Br bond is highly strained due to the bicyclic framework’s rigidity, making it susceptible to nucleophilic substitution (Sₙ2) at elevated temperatures. However, steric hindrance at the bridgehead often favors elimination pathways (E2) over substitution, producing bicyclo[3.1.0]hexene derivatives. Computational studies (DFT) suggest that transition-state geometry and orbital alignment dictate the preference for elimination .

Q. What computational methods are effective for modeling the reaction mechanisms of this compound?

  • Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d) accurately predicts reaction pathways and activation energies. For example:

  • Transition-state analysis of E2 elimination reveals hyperconjugation between the β-hydrogen and anti-periplanar C-Br bond .
  • Solvent effects (e.g., polar aprotic vs. nonpolar solvents) can be modeled using continuum solvation models (SMD) to optimize reaction conditions .

Q. How can contradictory data in thermal decomposition studies of bicyclic bromides be resolved?

  • Discrepancies in reaction rates or product ratios often arise from impurities in precursors or inconsistent temperature control . Mitigation strategies include:

  • Isotopic labeling (e.g., 13^{13}C or 2^2H) to trace decomposition pathways .
  • Kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
  • Statistical validation of data using ANOVA or t-tests to confirm reproducibility .

Q. What role does this compound play in synthesizing strained polycyclic compounds?

  • The compound serves as a precursor for cage compounds and norbornene analogs . For example:

  • Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts yields polymers with high thermal stability .
  • Diels-Alder reactions with electron-deficient dienophiles produce tetracyclic adducts, useful in materials science .

Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening (HTS) to test bromination conditions (e.g., NBS vs. Br₂) .
  • Data Analysis : Apply multivariate regression to correlate reaction variables (temperature, solvent) with product selectivity .
  • Safety Protocols : Implement in-situ FTIR monitoring to detect hazardous intermediates during large-scale reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.